![molecular formula C13H12ClNO4 B179062 ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate CAS No. 147963-30-2](/img/structure/B179062.png)
ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate
Descripción general
Descripción
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate is a chemical compound with the CAS Number: 147963-30-2 . It has a molecular weight of 281.7 and is used in scientific research, with applications in drug development, organic synthesis, and biological studies.
Synthesis Analysis
The synthesis of carbamates, such as ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate, can be achieved through the reaction of CO2 and amines . This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which are able to actively transfer the carboxylate group to various substrates .Molecular Structure Analysis
The InChI Code for ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate is 1S/C13H12ClNO4/c1-2-18-13(17)15-9-3-4-10-8(7-14)5-12(16)19-11(10)6-9/h3-6H,2,7H2,1H3,(H,15,17) .Chemical Reactions Analysis
The formation of carbamates involves the reaction of CO2 and amines . The reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which are able to actively transfer the carboxylate group to various substrates .Physical And Chemical Properties Analysis
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate has a melting point of 242-247 .Propiedades
IUPAC Name |
ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-2-18-13(17)15-9-3-4-10-8(7-14)5-12(16)19-11(10)6-9/h3-6H,2,7H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPVMAMQUEQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


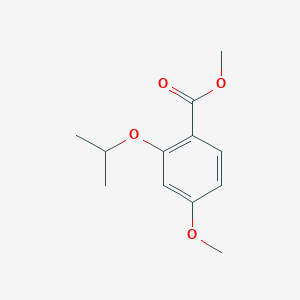
![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)
![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)
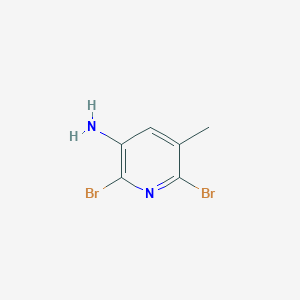
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)
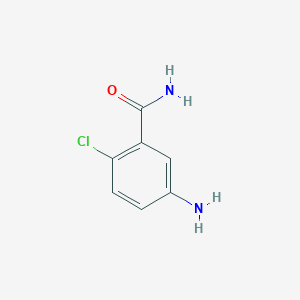
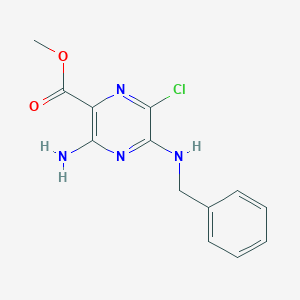



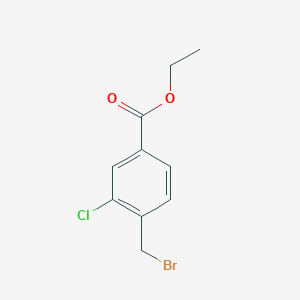


![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)